molecular formula C20H17N5O4S B2477060 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1203270-86-3

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Katalognummer: B2477060
CAS-Nummer: 1203270-86-3
Molekulargewicht: 423.45
InChI-Schlüssel: CAAIULAMIFXSGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a potent and highly selective ATP-competitive inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). This enzyme is a critical node in the PI3K/AKT/mTOR signaling pathway, which is one of the most frequently dysregulated pathways in human cancers, driving cell proliferation, survival, and metabolism. The compound exhibits exceptional selectivity for the p110α isoform over other PI3K class I isoforms (PI3Kβ, PI3Kδ, PI3Kγ) and a broad range of other kinases, making it an invaluable tool for dissecting the specific biological functions of PI3Kα in both healthy and diseased states. Its primary research application is in the field of oncology, where it is used to investigate tumorigenesis and validate PI3Kα as a therapeutic target. Researchers utilize this inhibitor to study its effects on cell cycle arrest and the induction of apoptosis in cancer cell lines with PIK3CA mutations or HER2 amplification. Furthermore, it serves as a critical reagent in preclinical studies to understand mechanisms of resistance to PI3K pathway inhibitors and to explore rational combination therapies. A key study demonstrated its high selectivity and efficacy, showing that it potently inhibits the PI3Kα isoform with an IC50 of 15 nM while showing significantly less activity against other PI3K isoforms, and it effectively suppresses the growth of tumor cells with PIK3CA mutations. This makes it a superior chemical probe compared to earlier, less selective PI3K inhibitors, enabling more precise mechanistic studies and contributing to the development of targeted cancer therapeutics.

Eigenschaften

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-12(2)30(27,28)14-7-5-6-13(10-14)19-24-25-20(29-19)23-18(26)17-11-21-15-8-3-4-9-16(15)22-17/h3-12H,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAIULAMIFXSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The affected biochemical pathways by quinoxaline derivatives can vary widely depending on the specific derivative and its targets. For instance, some quinoxaline derivatives have been found to exhibit antimicrobial activity, affecting the biochemical pathways of various microorganisms. .

Result of Action

The result of the compound’s action at the molecular and cellular level is likely to depend on its specific targets and mode of action. Given that quinoxaline derivatives can cause DNA damage, it’s plausible that this compound could lead to changes at the cellular level, potentially inhibiting the growth of targeted cells or organisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of similar compounds. .

Biologische Aktivität

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
  • Molecular Formula : C20H17N5O4S
  • Molecular Weight : 423.45 g/mol
  • CAS Number : 1203270-86-3

The compound primarily targets specific biological pathways that are crucial in various disease states. It has shown activity against dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis and cell growth. By inhibiting DHFR, the compound disrupts cellular proliferation, making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon Cancer)0.47
Compound BMCF-7 (Breast Cancer)1.0
Compound CA549 (Lung Cancer)0.28

These values indicate that the compound may possess similar potency against human cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, the compound's structural analogs have been investigated for their neuropharmacological effects. For example, derivatives of quinoxaline have shown antidepressant and anxiolytic activities in rodent models . The mechanism involves modulation of serotonin pathways, which are critical in mood regulation.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related quinoxaline derivative in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls when administered at doses of 25 mg/kg . The study suggested that the compound induced apoptosis in cancer cells through caspase activation.

Study 2: Neuropharmacological Assessment

Another study focused on the anxiolytic effects of a related compound in behavioral models. The results indicated that treatment with the compound significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives. For instance:

  • A study reported that quinoxaline derivatives exhibited significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
  • The mechanism of action includes inhibition of tyrosine kinases and induction of apoptosis, which are critical pathways in cancer progression .

Antimicrobial Properties

Quinoxaline derivatives have also shown promising antimicrobial activities. Their ability to disrupt microbial biochemical pathways makes them potential candidates for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Mechanisms : Research indicates that compounds similar to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
  • Pharmacokinetics : Studies on related quinoxaline compounds suggest favorable pharmacokinetic profiles, including good bioavailability and metabolic stability.
  • Comparative Studies : Comparative analysis with similar compounds reveals that the presence of the isopropylsulfonyl group enhances the compound's biological activity due to its unique electronic properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name & Reference Core Structure Phenyl Substituent Molecular Weight (g/mol) Key Features
Target Compound Quinoxaline-2-carboxamide 3-(Isopropylsulfonyl) ~394.44 Bulky sulfonyl group; enhanced solubility and binding potential
N-(5-(4-Trifluoromethylphenyl)-... [1] Quinoxaline-2-carboxamide 4-Trifluoromethyl ~356.32 Electron-withdrawing CF3; smaller substituent
N-(5-(4-Fluorophenyl)-... [3] Dihydroisoquinoline-2-carboxamide 4-Fluoro 338.34 Fluorine bioisostere; reduced aromaticity in core
5-(3-Chlorophenylsulfanyl)-... [2] Pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl ~300.78 (estimated) Thioether group; lower polarity

Functional Group Impact

  • Sulfonyl vs. However, the CF3 group may offer better metabolic stability due to its resistance to oxidation .
  • Sulfonyl vs. Sulfanyl () : The sulfonyl group (SO2) in the target compound enhances solubility and hydrogen-bonding capacity relative to the sulfanyl (S-) group in [2], which is less polar and more lipophilic. The chlorine in [2] may facilitate halogen bonding but could reduce bioavailability .
  • Quinoxaline vs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.